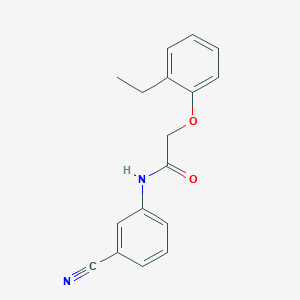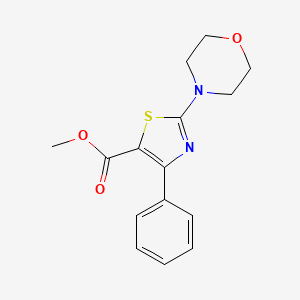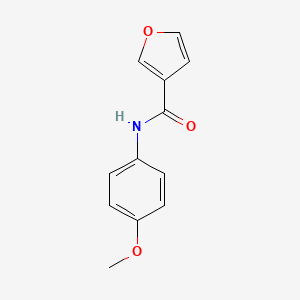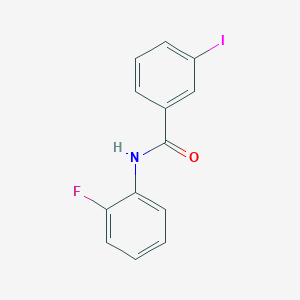![molecular formula C19H22N2O B7480362 (2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480362.png)
(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly referred to as 2-MeO-Diphenidine or O-PCM. This compound has been of interest to researchers due to its potential application in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of (2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone involves the inhibition of NMDA receptors and the inhibition of dopamine reuptake. NMDA receptors are involved in the regulation of synaptic plasticity and neuronal development. Inhibition of these receptors can lead to the modulation of neurotransmitter release and the regulation of neuronal activity. Dopamine is a neurotransmitter that plays a role in the regulation of mood, motivation, and reward. Inhibition of dopamine reuptake can lead to an increase in the concentration of dopamine in the synaptic cleft, which can lead to the modulation of mood and motivation.
Biochemical and Physiological Effects:
(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been found to exhibit antidepressant and anxiolytic properties in animal models. It has also been found to exhibit analgesic properties in animal models. These effects are thought to be due to the inhibition of NMDA receptors and the inhibition of dopamine reuptake.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone in lab experiments include its potential application in the field of medicinal chemistry and its ability to exhibit NMDA receptor antagonism and dopamine reuptake inhibition. The limitations of using (2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
For the research on (2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone include the investigation of its potential application in the treatment of neurological disorders such as depression and anxiety. Further research is also needed to determine its safety and efficacy in humans. Additionally, the development of new derivatives of (2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone may lead to the discovery of compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of (2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone involves the reaction of 2-methylbenzophenone with 3-methylphenylpiperazine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in anhydrous conditions and under inert atmosphere to prevent oxidation of the compound.
Applications De Recherche Scientifique
(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been studied for its potential application in the field of medicinal chemistry. It has been found to exhibit NMDA receptor antagonism and dopamine reuptake inhibition. These properties make it a potential candidate for the treatment of neurological disorders such as depression and anxiety.
Propriétés
IUPAC Name |
(2-methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-6-5-8-17(14-15)20-10-12-21(13-11-20)19(22)18-9-4-3-7-16(18)2/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQVLJVPKOKEGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7480288.png)
![2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7480295.png)
![4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester](/img/structure/B7480304.png)


![(2E,5E)-2-(3,3-dimethyl-2-oxobutylidene)-5-[(4-ethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B7480318.png)

![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate](/img/structure/B7480329.png)


![N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B7480342.png)
![3-[(5-Chloro-2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one](/img/structure/B7480357.png)
